7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
Overview
Description
- The compound’s chemical structure consists of a cycloalkyl [b][1,4]benzodiazepinoindole scaffold.
- It has been studied for its effects on feeding behavior and its potential therapeutic applications .
WAY 629 hydrochloride: is a potent and selective . It specifically targets the 5-HT2C receptor subtype.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for WAY 629 hydrochloride are not widely documented in the literature.
- Researchers have primarily focused on its pharmacological properties rather than its synthesis.
Chemical Reactions Analysis
- WAY 629 hydrochloride is involved in interactions with serotonin receptors (5-HT receptors).
- It likely undergoes various reactions, including binding to the 5-HT2C receptor and modulating intracellular signaling pathways.
- detailed information on specific reagents and conditions for these reactions remains limited.
Scientific Research Applications
Neuropharmacology: WAY 629 hydrochloride’s affinity for 5-HT2C receptors makes it relevant for studying serotonin signaling in the central nervous system.
Behavioral Research:
Mood Disorders: Researchers explore its effects on mood-related pathways.
Drug Development: WAY 629 hydrochloride may serve as a lead compound for developing novel drugs targeting 5-HT2C receptors.
Mechanism of Action
- WAY 629 hydrochloride likely exerts its effects by binding to 5-HT2C receptors.
- Activation of these receptors influences neurotransmitter release, neuronal excitability, and downstream signaling pathways.
- Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
- While WAY 629 hydrochloride is unique due to its selective 5-HT2C agonism, other related compounds include:
Lorcaserin: A clinically approved anti-obesity drug that also targets 5-HT2C receptors.
Mirtazapine: An antidepressant with 5-HT2C antagonist properties.
Agomelatine: A melatonin receptor agonist and 5-HT2C antagonist used for depression treatment.
Properties
IUPAC Name |
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13;/h3-4,6,16H,1-2,5,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUJERSOFOWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043890 | |
Record name | WAY 629 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57756-44-2 | |
Record name | WAY-629 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057756442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY 629 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-629 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3TQZ8FAS2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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